molecular formula C10H11BrN4O2 B279633 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

Cat. No. B279633
M. Wt: 299.12 g/mol
InChI Key: MGKDBNRNMYBWCF-UHFFFAOYSA-N
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Description

4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has also been studied for its potential use as a fluorescent probe for imaging cells and tissues.

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its antimicrobial, antifungal, and anticancer properties. However, one of the limitations of using 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide for use in lab experiments.

Future Directions

There are several future directions for research on 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide. One area of research is the development of 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide-based fluorescent probes for imaging cells and tissues. Another area of research is the development of 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide derivatives with improved antimicrobial, antifungal, and anticancer properties. Additionally, further studies are needed to determine the safety and efficacy of 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide for use in clinical settings.
Conclusion:
In conclusion, 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolyl chloride. This is then reacted with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide in the presence of a base to form 4-bromo-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide.

properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrN4O2/c1-5-4-7(14-17-5)12-10(16)9-8(11)6(2)15(3)13-9/h4H,1-3H3,(H,12,14,16)

InChI Key

MGKDBNRNMYBWCF-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=C2Br)C)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=C2Br)C)C

solubility

12.4 [ug/mL]

Origin of Product

United States

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